molecular formula C7H6ClN3O2 B1453389 6-Nitroimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-37-5

6-Nitroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1453389
CAS No.: 957120-37-5
M. Wt: 199.59 g/mol
InChI Key: OMYSCMNODGUZDM-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine hydrochloride is a nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely explored in medicinal chemistry due to its bioisosteric resemblance to purines and versatility in drug design. The compound features a nitro group (-NO₂) at position 6 of the imidazo[1,2-a]pyridine core and is stabilized as a hydrochloride salt to enhance solubility and stability . Key physicochemical properties include:

  • Molecular formula: C₇H₆ClN₃O₂
  • Molar mass: ~203.6 g/mol
  • CAS numbers: 957120-37-5 (hydrochloride salt) , 2023778-56-3 (discontinued product)
  • Purity: ≥98% (commercial grade)

The nitro group confers electrophilic reactivity, making it a precursor for reduced derivatives (e.g., amines via catalytic hydrogenation) . Its synthesis typically involves nitration of halogenated intermediates (e.g., 6-chloroimidazo[1,2-a]pyridine) under controlled conditions .

Properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-10(12)6-1-2-7-8-3-4-9(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYSCMNODGUZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674312
Record name 6-Nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-37-5
Record name 6-Nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

6-Nitroimidazo[1,2-a]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor of these enzymes, thereby influencing their activity. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting DNA and RNA synthesis and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For instance, this compound has been reported to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with specific biomolecules and its overall biological effects.

Biological Activity

6-Nitroimidazo[1,2-a]pyridine hydrochloride is a compound that belongs to the class of nitroimidazoles, which are known for their diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The biological activity of this compound primarily involves its ability to undergo reduction in biological systems. This reduction can generate reactive intermediates that interact with cellular components, leading to various biological responses. The compound may inhibit or activate specific enzymes and bind to receptors, thereby triggering signal transduction pathways .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, a study on 14 imidazo[1,2-a]pyridine-3-carboxamides showed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv as low as 0.006 μM . This suggests that similar derivatives, including this compound, may possess potent anti-tubercular activity.

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic effects. A study reported that certain nitroimidazoles demonstrated effective antileishmanial activities against Leishmania species with IC50 values ranging from 1 to 2.1 μM . The mechanism involves bioactivation by nitroreductases found in parasites but not in mammalian cells, allowing selective targeting of pathogens .

Anticancer Potential

In vitro studies have indicated that compounds related to 6-nitroimidazo[1,2-a]pyridine show promising anticancer activity. For example, some derivatives exhibited submicromolar inhibitory activity against various tumor cell lines . The presence of a pharmacophore derived from imidazo[1,2-a]pyridine has been linked to this anticancer potential.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReferences
AntitubercularMycobacterium tuberculosis≤0.006 μM
AntileishmanialLeishmania donovani1–2.1 μM
AnticancerVarious tumor cell linesSubmicromolar
AntimicrobialMycobacterium avium12.00 μM

In Vivo Studies

In vivo pharmacokinetics studies have shown that certain imidazo[1,2-a]pyridine derivatives have favorable absorption and distribution profiles when administered orally or intravenously. For instance, one compound demonstrated a peak plasma concentration (Cmax) of 337 ng/mL after oral administration . Such data is crucial for understanding the therapeutic potential and safety profiles of these compounds.

Scientific Research Applications

Antimicrobial Activity

6-Nitroimidazo[1,2-a]pyridine hydrochloride exhibits significant antimicrobial properties, particularly against various strains of bacteria and parasites.

  • Antitubercular Activity : This compound has shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Studies have reported promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The mechanism involves the inhibition of bacterial cell wall biosynthesis and disruption of metabolic pathways.
  • Antiparasitic Effects : Similar nitroimidazole derivatives have demonstrated activity against parasites such as Leishmania donovani, showing improved efficacy compared to existing treatments like miltefosine .

Anticancer Properties

Research indicates that this compound may serve as a scaffold for developing anticancer agents. Its derivatives have been explored for their potential to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific enzymes or receptors involved in cell survival pathways. Additionally, its nitro group can undergo reduction to generate reactive intermediates that affect cellular components .

Enzymatic Inhibition

The compound has been studied for its inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission.

  • Cholinesterase Inhibition : Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's . The binding interactions involve π···π and C-H···O interactions with the enzyme active sites.

Case Study 1: Anti-TB Activity

A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity through high-throughput screening. The lead compounds demonstrated significant reductions in bacterial load in infected animal models .

Compound NameMIC (μM)Activity
Compound A0.03Potent
Compound B0.5Moderate
Compound C5.0Weak

Case Study 2: Cholinesterase Inhibition

In a comparative study of various imidazo[1,2-a]pyridine derivatives, compound 2h exhibited the strongest AChE inhibition with an IC50_{50} value of 79 µM, while compound 2j showed the best BChE inhibition at an IC50_{50} value of 65 µM .

Compound NameAChE IC50_{50} (µM)BChE IC50_{50} (µM)
Compound 2h79-
Compound 2j-65

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 6-position undergoes selective reduction to yield primary amines, enabling further functionalization. Common methods include:

Reducing Agent Conditions Product Yield Reference
H₂ (Pd/C catalyst)Ethanol, 50°C, 6 hrs6-Aminoimidazo[1,2-a]pyridine85–92%
Fe/HClRefluxing H₂O, 4 hrs6-Aminoimidazo[1,2-a]pyridine78%
NaBH₄/NiCl₂Methanol, RT, 2 hrsPartially reduced intermediates48–87%

Reduction is critical for generating pharmacologically active amines, such as intermediates for anti-tuberculosis agents .

Hydrolysis of the Ester Group

The ethyl ester at the 2-position undergoes hydrolysis to form carboxylic acids, enhancing water solubility for biological applications:

Reagent Conditions Product Yield Reference
NaOH (6 M)Reflux, 8 hrs6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid90%
HCl (concentrated)100°C, 12 hrsSame as above88%

Hydrolyzed derivatives are pivotal in synthesizing metal-free catalysts and tricyclic bioactive molecules .

Cyclization and Functionalization

The compound participates in cyclization reactions to form complex heterocycles:

  • With Morita-Baylis-Hillman (MBH) acetates :

    • Conditions : Catalyst-free, RT, 3 hrs

    • Product : 3-Vinylimidazo[1,2-a]pyridines (e.g., 31 , 32 )

    • Yield : 75–82%

  • With phosphorylated alkynes :

    • Conditions : HCl, RT

    • Product : 3-Phosphorylated derivatives (33 )

    • Yield : 68%

These reactions exploit the nucleophilic pyridine nitrogen and electrophilic nitro group for regioselective functionalization .

Nucleophilic Substitution

The nitro group facilitates nucleophilic aromatic substitution under mild conditions:

Nucleophile Conditions Product Application Reference
ThiophenolsKOH, RT, 2 hrs3-Sulfenyl derivatives (38a )Anticancer agents
Sodium sulfinatesReflux, 6 hrs3-Sulfonyl derivatives (38b )Anti-inflammatory compounds

Key Reaction Mechanisms

  • Nitro Reduction :

    6 Nitroimidazo 1 2 a pyridineH2/Pd C6 Aminoimidazo 1 2 a pyridine+H2O\text{6 Nitroimidazo 1 2 a pyridine}\xrightarrow{\text{H}_2/\text{Pd C}}\text{6 Aminoimidazo 1 2 a pyridine}+\text{H}_2\text{O}

    The nitro group is reduced to an amine via catalytic hydrogenation.

  • Ester Hydrolysis :

    R COOEtNaOHR COOH+EtOH\text{R COOEt}\xrightarrow{\text{NaOH}}\text{R COOH}+\text{EtOH}

    Base-mediated saponification cleaves the ester to a carboxylic acid.

  • Cyclization :

    2 Aminopyridine+BMH acetateSN2 Imidazo 1 2 a pyridine\text{2 Aminopyridine}+\text{BMH acetate}\xrightarrow{\text{SN2 }}\text{Imidazo 1 2 a pyridine}

    Intramolecular Michael addition drives regioselective cyclization .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical and Pharmacological Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound -NO₂ (C6), HCl salt C₇H₆ClN₃O₂ 203.6 Precursor for reduced derivatives; improved aqueous solubility due to HCl salt
2-(4-Nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyridine-3-amine (12k) -NO₂ (aryl), -NH-Cyclohexyl C₂₀H₂₁N₅O₂ 363.4 High melting point (237–240°C); used in nitro-reduction studies
6-Chloro-3-nitroimidazo[1,2-a]pyridine -Cl (C6), -NO₂ (C3) C₇H₄ClN₃O₂ 197.6 Intermediate for Suzuki couplings; halogen enhances reactivity
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI) -Se-(4-MeOPh), -Ph (C2) C₂₀H₁₇N₂OSe 396.3 Selanyl group improves antioxidant activity; λmax = 290 nm
8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride -Br (C8), -Cl (C6), HCl salt C₇H₅BrCl₂N₂ 266.9 Halogenated derivative for cross-coupling reactions
3-Nitroimidazo[1,2-b]pyridazine -NO₂ (C3), N-atom at position 5 C₆H₄N₄O₂ 164.1 Scaffold-hopping analog; improved metabolic stability

Pharmacological and Physicochemical Profiles

  • Solubility: The hydrochloride salt of 6-nitroimidazo[1,2-a]pyridine improves aqueous solubility compared to non-ionic analogs like 12k (melting point >200°C) .
  • Stability :
    Nitroimidazoles are prone to photodegradation, whereas selanyl derivatives (MPI) exhibit greater oxidative stability .
  • Bioactivity : Nitro groups are critical for antiparasitic and antimicrobial activity, but their reduction to amines can modulate toxicity . Scaffold-hopping to pyridazine (e.g., 3-nitroimidazo[1,2-b]pyridazine) reduces off-target effects .

Preparation Methods

Core Construction: Synthesis of Imidazo[1,2-a]pyridine Scaffold

2.1. Condensation of 2-Aminopyridine with Nitroalkenes

One of the most effective routes to imidazo[1,2-a]pyridine derivatives, including nitro-substituted analogs, involves the condensation of 2-aminopyridine with nitroalkenes. This method can be catalyzed by iodine in the presence of oxidants such as hydrogen peroxide or tert-butyl hydroperoxide. The process generally follows a Michael addition, iodination, cyclization, and oxidative aromatization sequence.

Key Reaction Steps:

  • Michael addition of 2-aminopyridine to a nitroalkene.
  • Iodination at the α-position relative to the nitro group.
  • Intramolecular nucleophilic substitution and cyclization.
  • Oxidation to yield the imidazo[1,2-a]pyridine core.

2.2. Metal-Free and Green Protocols

Recent advances emphasize metal-free, environmentally friendly protocols. For example, reactions conducted "on water" or in micellar media using iodine as a catalyst and ammonium chloride as an additive have demonstrated high efficiency and functional group tolerance. These protocols operate under mild conditions, often at room temperature, and are scalable for gram-scale synthesis.

2.3. Alternative Cyclization Approaches

Other approaches include:

  • Use of Morita-Baylis-Hillman acetates of nitroalkenes for catalyst-free, one-pot synthesis at room temperature.
  • Visible light-catalyzed aerobic oxidative cyclization using Eosin Y as a photoredox catalyst and atmospheric oxygen as the oxidant.

Nitration at the 6-Position

3.1. Direct Nitration

Selective nitration at the 6-position of the imidazo[1,2-a]pyridine ring is challenging due to possible over-nitration or side reactions. The most common method is electrophilic aromatic substitution using concentrated nitric acid, often in the presence of sulfuric acid as a catalyst, under controlled temperature to favor mono-nitration at the 6-position.

3.2. Alternative Nitration Strategies

  • Use of milder nitrating agents (e.g., nitronium tetrafluoroborate) for improved selectivity.
  • Stepwise functionalization: introducing a suitable leaving group at the 6-position followed by nucleophilic aromatic substitution with a nitro source.

Hydrochloride Salt Formation

The final step involves converting the free base (6-nitroimidazo[1,2-a]pyridine) to its hydrochloride salt:

  • Dissolve the compound in anhydrous ethanol or another suitable solvent.
  • Bubble dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise.
  • Isolate the precipitated hydrochloride salt by filtration and dry under vacuum.

Summary Table: Representative Preparation Methods

Step Reagents & Conditions Yield (%) Notes Reference
Imidazo[1,2-a]pyridine core synthesis 2-aminopyridine + nitroalkene, I2, H2O2, aqueous media 70–90 Metal-free, mild, scalable
Alternative core synthesis 2-aminopyridine + BMH acetate, room temp, catalyst-free 65–85 One-pot, green, broad scope
Nitration (6-position) Conc. HNO3/H2SO4, 0–5°C 60–75 Requires careful temperature control
Salt formation HCl (gas or conc. solution), ethanol 90–95 Standard isolation procedure

Research Findings and Practical Notes

  • Functional Group Tolerance: The described methods accommodate a wide range of substituents, allowing for the synthesis of various analogs.
  • Scalability: Metal-free protocols in aqueous or micellar media are suitable for gram-scale synthesis, demonstrating industrial applicability.
  • Environmental Considerations: Avoidance of heavy metals and hazardous solvents aligns with green chemistry principles.

Q & A

What are the common synthetic routes for preparing 6-nitroimidazo[1,2-a]pyridine hydrochloride?

Category : Basic Synthesis Methodology
Answer :
The synthesis typically involves two key steps: (1) cyclocondensation of precursors (e.g., aminopyridines with halogenated ketones) to form the imidazo[1,2-a]pyridine core, followed by (2) nitration at the 6-position. For example, cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone yields intermediates that can be nitrated using mixed acids (HNO₃/H₂SO₄) . Alternative routes utilize SRN1 reactions, where 6-halogeno-imidazo[1,2-a]pyridines react with nucleophiles (e.g., sodium benzenesulfinate) under controlled conditions to introduce substituents while retaining the nitro group .

How can researchers resolve contradictions in NMR spectral data for nitroimidazo[1,2-a]pyridine derivatives?

Category : Advanced Spectral Analysis
Answer :
Contradictions in NMR data (e.g., unexpected coupling constants or chemical shifts) often arise from conformational flexibility or intermolecular interactions. To address this:

  • Perform variable-temperature NMR to assess dynamic effects .
  • Use 2D NMR techniques (e.g., COSY, NOESY) to confirm connectivity and spatial relationships between protons .
  • Compare experimental data with computational predictions (DFT calculations) for optimized geometries .
    For example, in , 1H^1H NMR analysis of tetrahydroimidazo[1,2-a]pyridine derivatives confirmed regioselectivity by correlating coupling constants with steric constraints .

Which spectroscopic techniques are essential for characterizing this compound?

Category : Basic Characterization
Answer :
Key techniques include:

  • 1H^1H and 13C^{13}C NMR : To confirm substituent positions and detect electronic effects from the nitro group .
  • IR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching experimental and calculated m/zm/z values (e.g., [M$ ^+ $$
    = 287.0058 in ) .
  • Elemental Analysis : Confirms purity (>95% for publication standards) .

How can unexpected reactivity of the nitro group during functionalization be addressed?

Category : Advanced Reactivity Challenges
Answer :
The nitro group’s electron-withdrawing nature may deactivate the ring or participate in side reactions. Mitigation strategies:

  • Protection/Deprotection : Temporarily reduce the nitro group to an amine (e.g., using SnCl₂ in ethanol at 100°C) for subsequent reactions, then re-oxidize .
  • Optimize Reaction Conditions : Use mild nucleophiles (e.g., thiols) in polar aprotic solvents (DMF, DMSO) to minimize decomposition .
  • Monitor Reaction Progress : Employ TLC or in-situ IR to detect intermediates and adjust conditions dynamically .

What purification methods are effective for isolating 6-nitroimidazo[1,2-a]pyridine derivatives?

Category : Basic Purification
Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:AcOEt 3:1) to separate nitro-substituted isomers .
  • Crystallization : Recrystallize from EtOAc/hexane mixtures to obtain high-purity solids (e.g., 49–67% yields in ) .
  • Acid-Base Extraction : For hydrochloride salts, precipitate the product by adjusting pH with HCl/NaOH .

What strategies improve regioselectivity in substitution reactions of 6-nitroimidazo[1,2-a]pyridine?

Category : Advanced Synthetic Optimization
Answer :

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer electrophilic attacks to specific positions .
  • Metal Catalysis : Utilize Pd or Cu catalysts for cross-coupling reactions at less-reactive sites .
  • Solvent Effects : Polar solvents (e.g., DMF) enhance nitro group participation, favoring para-substitution .
    highlights that SRN1 reactions selectively target chloromethyl groups, leaving the nitro group intact .

How to design experiments to study the antimicrobial activity of 6-nitroimidazo[1,2-a]pyridine derivatives?

Category : Advanced Biological Evaluation
Answer :

  • In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .
  • Mechanistic Studies :
    • Use fluorescent probes (e.g., nitroreductase-sensitive dyes) to track intracellular activation .
    • Perform molecular docking to predict binding to microbial targets (e.g., DNA gyrase) .
  • Structure-Activity Relationships (SAR) : Modify substituents at positions 2 and 6 to correlate electronic effects with potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Nitroimidazo[1,2-a]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.